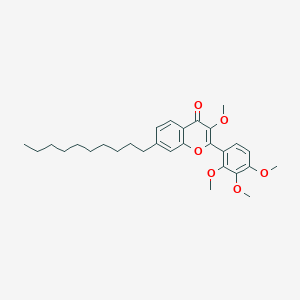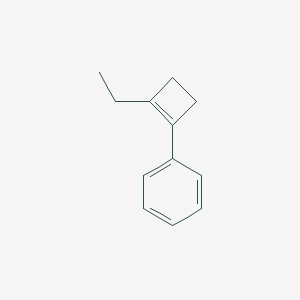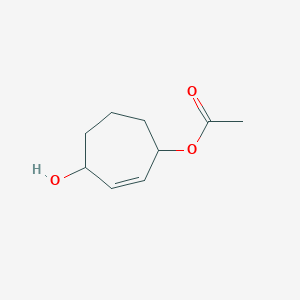
4-Hydroxycyclohept-2-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxycyclohept-2-en-1-yl acetate is an organic compound with a unique structure that includes a hydroxyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxycyclohept-2-en-1-yl acetate can be achieved through several methods. One common approach involves the photo-oxidation of cyclopentadiene using a continuous flow process. This method utilizes white light from an LED lamp, rose bengal as a photo initiator, and compressed air at 0°C. The resulting product is then acetylated to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using the same continuous flow process. This method allows for the efficient production of the compound on a larger scale, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxycyclohept-2-en-1-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl and acetate groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Scientific Research Applications
4-Hydroxycyclohept-2-en-1-yl acetate has several applications in scientific research:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Hydroxycyclohept-2-en-1-yl acetate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and acetate groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl group and have diverse biological activities.
4-Hydroxycyclopent-2-en-1-yl acetate: This compound is structurally similar and is used in similar applications.
Uniqueness
4-Hydroxycyclohept-2-en-1-yl acetate is unique due to its specific ring structure and functional groups, which provide distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its role as a versatile building block make it valuable in both research and industrial settings.
Properties
CAS No. |
606490-58-8 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(4-hydroxycyclohept-2-en-1-yl) acetate |
InChI |
InChI=1S/C9H14O3/c1-7(10)12-9-4-2-3-8(11)5-6-9/h5-6,8-9,11H,2-4H2,1H3 |
InChI Key |
CFNNOGNUIPFLNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCC(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-](/img/structure/B12586037.png)
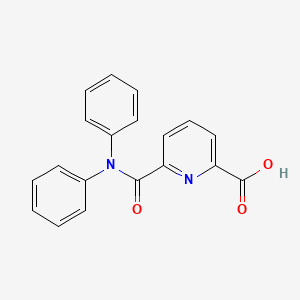
![Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12586048.png)
![Ethyl 3-([1,1'-binaphthalen]-2-yl)propanoate](/img/structure/B12586055.png)
![4,7-Benzothiazoledione, 6-[(2-chlorophenyl)thio]-2,5-dimethyl-](/img/structure/B12586066.png)
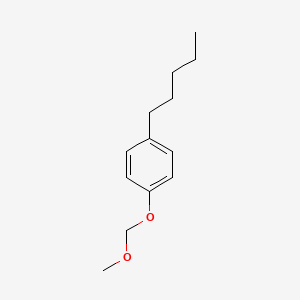
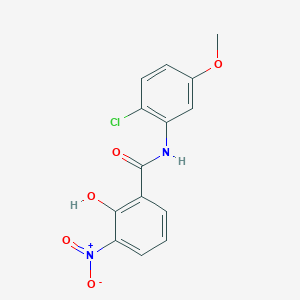
![Benzaldehyde, 4-[(2S)-2-hydroxy-3,3-dimethyl-4-(4-methylphenyl)butyl]-](/img/structure/B12586084.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)-](/img/structure/B12586093.png)
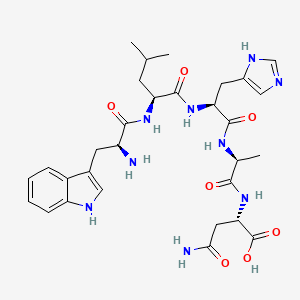
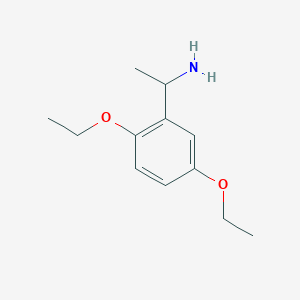
![N-(3-Chloroisoquinolin-5-yl)-N'-[2-(3,4-dichlorophenyl)ethyl]urea](/img/structure/B12586108.png)
